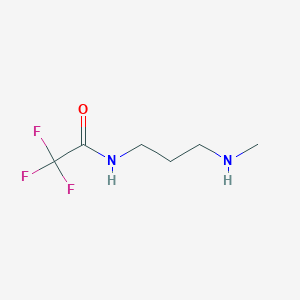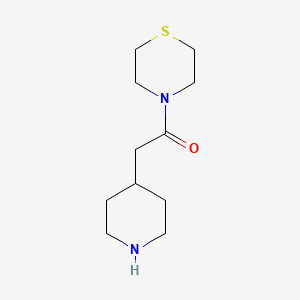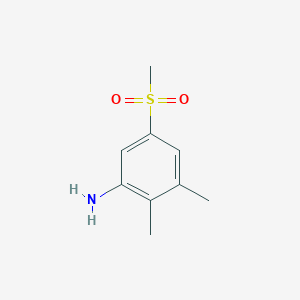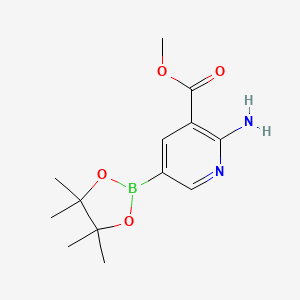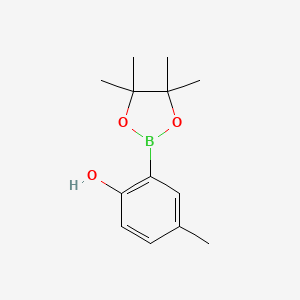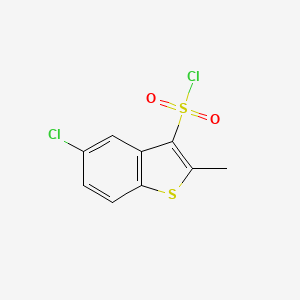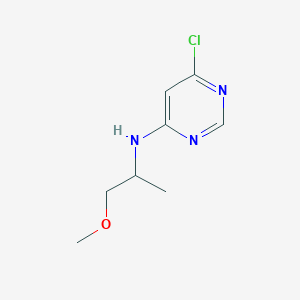
6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine” is a chemical compound. It is considered a promising agricultural compound due to its outstanding activity . Pyrimidinamine derivatives, like this compound, have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The structures of target compounds were characterized by 1H NMR and MS .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Chemical Reactivity and Synthesis : 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a versatile intermediate in organic synthesis. Its transformation into various derivatives through reactions such as nucleophilic substitution, cyclization, and coupling reactions has been extensively studied. These transformations facilitate the synthesis of complex molecules with potential pharmaceutical applications (Botta et al., 1985).
Biological Activities and Applications
- Antifungal Properties : Derivatives of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine have shown significant antifungal effects against various fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest potential applications of these derivatives in developing new antifungal agents (Jafar et al., 2017).
- Antiangiogenic Potential : In silico studies have demonstrated the antiangiogenic potential of pyrimidine derivatives synthesized from 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine. These compounds exhibit strong binding affinity to VEGFR-2 kinase, suggesting their utility as potent antiangiogenic agents (Jafar & Hussein, 2021).
Environmental and Microbial Degradation
- Microbial Degradation : Studies on the degradation of related pyrimidine compounds by Aspergillus niger reveal microbial pathways that break down these molecules. Understanding these pathways can inform the environmental management of pyrimidine-based herbicides and their metabolites (Sharma et al., 2012).
Structural and Quantum Chemical Studies
- Crystal Structure Analysis : The detailed structural analysis of pyrimidine derivatives provides insights into their molecular conformation, stability, and potential intermolecular interactions. These studies are foundational for designing molecules with desired biological activities (Murugavel et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . Therefore, it’s likely that research into compounds like “6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine” will continue, with the aim of developing new agrochemicals in which both non-target resistance and target resistance have not evolved .
Eigenschaften
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(4-13-2)12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYSMIYGSNSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



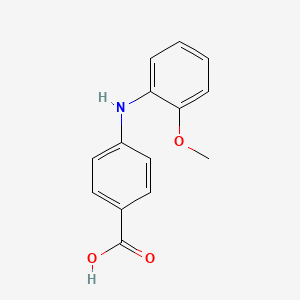
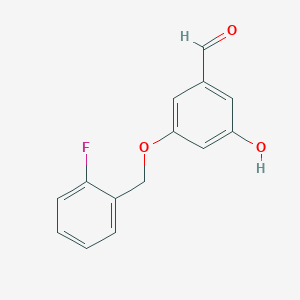
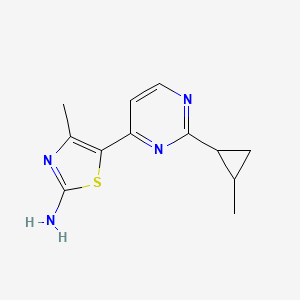
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
